2,3-dihydro-8-hydroxy-4(1H)-Quinolinone
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Overview
Description
8-hydroxy-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinolinone ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones.
Scientific Research Applications
8-hydroxy-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for treating neurological disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-hydroxy-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinolin-4(1H)-one: Lacks the hydroxy group at the 8-position.
2,3-dihydroquinolin-4(1H)-one: Lacks the hydroxy group at the 8-position.
8-hydroxyquinoline: Lacks the dihydro and ketone functionalities.
Uniqueness
8-hydroxy-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the hydroxy group and the dihydroquinolinone structure. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
8-hydroxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H9NO2/c11-7-4-5-10-9-6(7)2-1-3-8(9)12/h1-3,10,12H,4-5H2 |
InChI Key |
YIQVWUVVPYWFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2O |
Origin of Product |
United States |
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